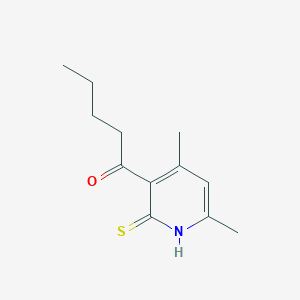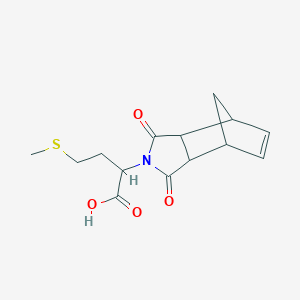![molecular formula C22H15FN2O3 B5168395 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)
2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile is not fully understood. However, studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the activity of certain enzymes that are required for cancer cell growth. Additionally, this compound may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound is relatively easy to synthesize using various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to fully understand the toxicity of this compound and its effects on living organisms.
未来方向
There are various future directions for the research of 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile. One direction is to further study its anticancer properties and its potential applications in cancer therapy. Additionally, further studies are required to fully understand the antimicrobial activity of this compound and its potential applications in the development of new antibiotics. Furthermore, the toxicity of this compound needs to be fully understood to ensure its safety for use in living organisms.
合成方法
The synthesis of 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile can be achieved using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction. This reaction involves the condensation of 3-nitrobenzaldehyde with 2-(3-fluorophenyl)acetonitrile in the presence of a base such as sodium hydroxide. The resulting product is then treated with a base such as potassium carbonate to obtain the desired compound.
科学研究应用
2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its antimicrobial properties and has shown activity against various strains of bacteria and fungi.
属性
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-8-4-7-17(13-20)19(14-24)12-18-6-1-2-10-22(18)28-15-16-5-3-9-21(11-16)25(26)27/h1-13H,15H2/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAKMWIICUDDDC-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)

![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)

acetic acid](/img/structure/B5168425.png)
